Methyldienolone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJBOAMEIJEKEY-XWSJACJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726902 | |
| Record name | (17beta)-17-Hydroxy-17-methylestra-4,9-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-89-6 | |
| Record name | Methyldienolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldienolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (17beta)-17-Hydroxy-17-methylestra-4,9-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLDIENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K4L979D9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Analytical Methodologies for Methyldienolone Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of methyldienolone analysis, providing the necessary separation of the target analyte from interfering substances present in the sample matrix. Both liquid and gas chromatography are employed, each offering distinct advantages.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is frequently considered the method of choice for the analysis of this compound and other anabolic agents in biological samples. sciex.comsciex.comsciex.com This preference is due to the excellent proton affinity of compounds like this compound, which makes them well-suited for LC-MS/MS analysis, and the ability to analyze them without derivatization. sciex.comnih.gov High-throughput methods have been developed using LC, sometimes with minimal sample preparation steps like a "dilute and shoot" approach, where a diluted sample is directly injected into the system. sciex.comsciex.com
Research has demonstrated the use of specific LC systems, such as a Shimadzu Prominence HPLC, equipped with a robust column like a Waters BEH C18 (2x100mm, 1.7µm), to achieve effective separation. sciex.com The separation is typically performed using a gradient elution at a controlled flow rate and temperature to ensure reproducibility. sciex.com
Table 1: Example of Liquid Chromatography Parameters for this compound Analysis
| Parameter | Value | Source |
| LC System | Shimadzu Prominence HPLC | sciex.com |
| Column | Waters BEH C18 (2x100mm, 1.7µm) | sciex.com |
| Flow Rate | 500 µL/min | sciex.com |
| Column Temp. | 60 °C | sciex.com |
| Injection Vol. | 10 µL | sciex.com |
| Mobile Phase | Gradient Elution | sciex.com |
Gas chromatography coupled to mass spectrometry (GC-MS) is another standard and frequently applied technique for identifying anabolic steroids, including this compound. rug.nlresearchgate.net This method often requires a derivatization step, such as silylation, to make the steroids more volatile and improve their chromatographic properties. researchgate.net GC-MS provides reliable identification and is a cornerstone in many anti-doping and forensic laboratories. researchgate.netswgdrug.org
Detailed methods have been established using systems like an Agilent gas chromatograph. swgdrug.org The choice of column, such as an HP-5 MS, and a precise temperature program are critical for achieving the necessary separation. swgdrug.org
Table 2: Example of Gas Chromatography Parameters for this compound Analysis
| Parameter | Value | Source |
| GC System | Agilent Gas Chromatograph | swgdrug.org |
| Column | HP-5 MS (30m x 0.25 mm x 0.25 µm) | swgdrug.org |
| Carrier Gas | Helium | swgdrug.org |
| Flow Rate | 1.5 mL/min | swgdrug.org |
| Injector Temp. | 280°C | swgdrug.org |
| Oven Program | 100°C (1 min), ramp to 280°C at 12°C/min, hold for 9 min | swgdrug.org |
| Injection | 1 µL, Split Ratio = 25:1 | swgdrug.org |
| Retention Time | 16.48 min | swgdrug.org |
Liquid Chromatography (LC)
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) provides the high degree of specificity and sensitivity required for the unambiguous identification and quantification of this compound. Various MS techniques are utilized, from tandem mass spectrometry for targeted analysis to high-resolution mass spectrometry for comprehensive screening.
Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances selectivity by monitoring specific fragmentation pathways of the target analyte. sciex.comsciex.com When coupled with LC, it is a preferred method for analyzing compounds in complex biological matrices. sciex.comsciex.com The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and one or more of its resulting product ions are monitored. sciex.comnih.gov This process creates highly specific and sensitive assays. nih.gov For this compound, specific MRM transitions have been identified to ensure accurate detection. sciex.com
Table 3: Example of MRM Transitions for this compound Detection
| Precursor Ion (m/z) | Product Ions (m/z) | Polarity | Source |
| 287.2 | 135.1, 91.0, 77.0 | Positive | sciex.com |
High-resolution mass spectrometry offers the ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, providing its "exact mass". bioanalysis-zone.com This capability allows for the differentiation of compounds with the same nominal mass but different elemental formulas, thus providing exceptional specificity. bioanalysis-zone.com Instruments like the QExactive Orbitrap-based mass spectrometer are used for comprehensive screening of prohibited substances, including this compound, in both full-scan (FS) and MS/MS modes. rug.nldshs-koeln.de HRMS can serve as a powerful alternative to traditional tandem mass spectrometry for the analysis of steroids. nih.gov The high mass accuracy of HRMS is critical for confident identification in anti-doping and forensic analysis. dshs-koeln.de
Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is an ion mobility-based separation technique that can be interfaced with mass spectrometers. sciex.comnih.gov DMS separates ions in the gas phase based on differences in their mobility in low and high electric fields. sciex.com This provides an additional, orthogonal level of separation to liquid chromatography and mass spectrometry. nih.gov
The primary advantage of integrating DMS is its ability to resolve target analytes from isobaric interferences—compounds that have the same mass and may co-elute chromatographically—which cannot be separated by mass spectrometry alone. sciex.comsciex.comsciex.com In the analysis of this compound in urine, the use of a DMS device has been shown to significantly reduce background noise and interferences observed in standard LC-MS/MS methods. sciex.comsciex.com This enhancement in selectivity leads to improved signal-to-noise ratios, greater accuracy, and lower limits of detection (LOD) and quantification (LOQ). sciex.comsciex.comnih.gov
Table 4: Example of DMS Parameters for this compound Analysis
| Parameter | Setting | Source |
| Technology | SelexION™ Technology | sciex.com |
| System | SCIEX QTRAP® 5500 | sciex.comsciex.com |
| Separation Voltage (SV) | 3000 V | sciex.com |
| Compensation Voltage (CoV) | 3.0 V | sciex.com |
| Offset Voltage | -3.0 V | sciex.com |
High-Resolution Mass Spectrometry (HRMS)
Advanced Sample Preparation and Derivatization Strategies
The analysis of this compound, particularly in matrices like urine and blood, necessitates effective sample preparation to isolate the target analyte and remove interfering substances. The choice of strategy depends on the analytical technique employed, the required sensitivity, and the desired sample throughput.
A common high-throughput approach, especially in doping control, is the "dilute-and-shoot" method. sciex.comsciex.comresearchgate.netresearchgate.net This strategy involves minimal sample preparation, typically a simple dilution of the urine sample with water or a suitable solvent before direct injection into the analytical instrument. sciex.comresearchgate.net For instance, a method for analyzing this compound in human urine involved centrifuging the sample, spiking it with a working standard, and then diluting it fivefold with water. sciex.comsciex.com While this method is fast, it may not always provide the necessary sensitivity for detecting analytes at very low concentrations and can be prone to matrix effects. tsijournals.com
More extensive preparation techniques are often required to achieve lower detection limits and cleaner extracts. These include:
Solid-Phase Extraction (SPE): This technique is used to clean up and concentrate the analyte from the sample. One described method involves enzymatic hydrolysis followed by loading onto Oasis HLB cartridges, washing, and eluting with methanol. tsijournals.com
Supported Liquid-Liquid Extraction (SLE): SLE is another strategy employed for sample purification in doping analysis. researchgate.net
Dried Blood Spot (DBS) Extraction: An alternative to traditional urine or venous blood sampling, DBS involves collecting a small volume of capillary blood on an adsorbent support. archivosdemedicinadeldeporte.com The dried spot containing the analyte is then punched out and extracted with organic solvents, such as a mixture of tert-butyl methyl ether (TMBE) and acetone, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). archivosdemedicinadeldeporte.com
For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step to improve the volatility and thermal stability of steroid molecules like this compound. thermofisher.com A common technique is trimethylsilylation, which involves replacing active hydrogens on hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group. thermofisher.comrug.nl This is often achieved using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), sometimes in a mixture with ammonium (B1175870) iodide and propanethiol, to ensure derivatization of both hydroxyl and keto steroidal groups. rug.nl
In many cases, particularly for conjugated steroid metabolites, an enzymatic hydrolysis step using enzymes like β-glucuronidase from E. coli is performed prior to extraction. tsijournals.com This cleaves the glucuronide moieties, releasing the free steroid for analysis. tsijournals.com
Method Validation and Performance Metrics in Analytical Research
Method validation is essential to ensure that an analytical procedure is fit for its intended purpose, providing reliable, reproducible, and accurate data. globalresearchonline.net Key performance characteristics are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the World Anti-Doping Agency (WADA). tsijournals.comglobalresearchonline.net
Sensitivity in analytical methods is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are critical, especially in anti-doping analysis where analytes are often present at trace levels. sciex.comsciex.com
The sensitivity of this compound detection is highly dependent on the analytical instrumentation and methodology. For example, analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can achieve high sensitivity. However, this can be further enhanced by incorporating technologies that reduce background noise and interference. sciex.com A study using a SCIEX QTRAP® 5500 system demonstrated a significant improvement in sensitivity with the use of SelexION® differential mobility spectrometry (DMS) technology. sciex.comsciex.com Without this technology, the method achieved an LOD of 2 ng/mL and an LOQ of 5 ng/mL. sciex.com With the implementation of SelexION® technology, the sensitivity was markedly improved. sciex.comsciex.com
| Parameter | Value (Without DMS) | Value (With DMS) | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 2 ng/mL | 0.05 ng/mL | sciex.com |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.5 ng/mL | sciex.comsciex.com |
This enhancement is attributed to the ability of DMS to filter out background noise, thereby improving the signal-to-noise (S/N) ratio for the target analyte. sciex.com The reported LOD of 0.05 ng/mL was achieved with an S/N ratio greater than 30 for all monitored MRM transitions. sciex.com
Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. sciex.com The detection of this compound in biological matrices is particularly challenging due to the presence of isobaric compounds—substances that have the same nominal mass but different structures. sciex.comnih.gov These interferences can co-elute with this compound during chromatographic separation, leading to false-positive results or inaccurate quantification. sciex.com
Standard tandem mass spectrometry (MS/MS) alone may not be sufficient to resolve these isobaric interferences. sciex.comsciex.com Advanced techniques that provide an additional dimension of separation are therefore highly valuable. Differential Mobility Spectrometry (DMS) and other ion mobility spectrometry (IMS) technologies have proven effective in enhancing selectivity for this compound analysis. sciex.comresearchgate.netsciex.com DMS separates ions based on their different mobilities in an electric field, which is influenced by their size and shape. sciex.comsciex.com This allows for the separation of this compound from interfering isobaric species before they enter the mass spectrometer. sciex.com The use of SelexION® DMS technology has been shown to effectively remove all isobaric interferences and high baseline noise observed in blank urine samples when using a "dilute-and-shoot" LC-MS/MS method. sciex.com
The reliability of an analytical method is established by evaluating its precision, accuracy, and reproducibility.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
Accuracy is the closeness of the mean of a set of results to the actual or true value. It is often assessed through recovery studies on spiked samples.
Reproducibility assesses the precision between laboratories.
A validated method for this compound analysis using LC-MS/MS with DMS technology has demonstrated excellent precision and accuracy. sciex.com The intraday precision, measured from multiple injections on the same day, and interday precision, measured across different days, were well within acceptable limits. sciex.com The accuracy, determined by analyzing spiked urine samples across a range of concentrations, also met performance requirements. sciex.com
| Parameter | Condition | Result (%CV or Range) | Reference |
|---|---|---|---|
| Intraday Precision | at LOD (0.05 ng/mL, n=10) | 2.05% | sciex.com |
| Aqueous solution at LOD (0.05 ng/mL, n=8) | 3.18% | sciex.com | |
| Interday Precision | Aqueous solution at LOD (0.05 ng/mL, n=16) | 3.62% | sciex.com |
| Repeatability | at LOQ (0.5 ng/mL, n=8) | 3.26% | sciex.com |
| Accuracy | in urine matrix (0.1 to 250 ng/mL) | 82.64% - 110.19% | sciex.com |
| Recovery | at 0.5 ng/mL in urine | 101.6% | sciex.com |
These performance metrics confirm that the analytical method is robust, reliable, and suitable for the sensitive and accurate quantification of this compound in complex biological samples. sciex.com
Metabolic Fate and Biotransformation Research of Methyldienolone and Analogues
In Vitro Metabolic Studies
In vitro systems are fundamental in the initial stages of metabolic investigation, offering a controlled environment to study specific biochemical reactions without the complexity of a whole organism. These models are instrumental in identifying the primary enzymes and cellular systems involved in the biotransformation of methyldienolone.
The biotransformation of steroids is largely governed by specific enzyme families that catalyze reactions to modify the steroid's structure, facilitating its eventual excretion. For this compound and its analogues, the primary reactions involve oxidation and reduction.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of xenobiotics, including steroids. researchgate.net For steroid analogues like metandienone, specific CYP isoenzymes such as CYP21, CYP3A4, CYP11B1, and CYP11B2 have been identified as key players in hydroxylation reactions. researchgate.net Hydroxylation, the addition of a hydroxyl group (-OH), is a common metabolic pathway for steroids, and research indicates it is a primary metabolic reaction for this compound. scriptiebank.be While direct studies specifying the exact CYP enzymes for this compound are limited, the pathways of similar compounds suggest that enzymes like CYP3A4 are likely involved.
Table 1: Key Enzymatic Pathways in Steroid Biotransformation
| Enzyme Family | General Function in Steroid Metabolism | Potential Role in this compound Metabolism |
|---|---|---|
| Cytochrome P450 (CYP) | Catalyzes Phase I oxidative reactions, primarily hydroxylation, on the steroid core. researchgate.netresearchgate.net | Introduction of hydroxyl groups to the this compound structure. scriptiebank.be |
| Aldo-Keto Reductases (AKR) | Catalyzes the reduction of ketone groups and oxidation of hydroxyl groups. core.ac.uknih.gov | Reduction of ketone moieties or further oxidation of hydroxylated metabolites. |
To understand metabolism in a more biologically relevant context, researchers utilize various cellular and subcellular models.
Human Liver Microsomes (HLMs): HLMs are vesicles derived from the endoplasmic reticulum of human liver cells and are a gold standard for in vitro drug metabolism studies. bioivt.com They contain a high concentration of Phase I enzymes, particularly CYPs. nih.gov Studies utilizing HLMs have been successfully employed to investigate the biotransformation of this compound and its analogue methyltrienolone (B1676529). scriptiebank.benih.gov These experiments have confirmed that the human liver is a primary site of metabolism and have enabled the generation and identification of key metabolites, such as hydroxylated products of this compound. scriptiebank.be
Keratinocytes and Fibroblasts: The skin is recognized as an extra-hepatic site for drug metabolism. Keratinocytes and fibroblasts are the primary cell types in the epidermis and dermis, respectively, and they possess metabolic capabilities. nih.govnih.gov While specific research on this compound metabolism in these exact cell models is not widely documented, they are used to study the cutaneous metabolism of other xenobiotics. nih.gov Their use could provide insight into potential local activation or inactivation of topically administered or systemically distributed steroids within the skin.
Table 2: Cellular and Subcellular Models in this compound Metabolism Research
| Model | Description | Application in this compound Research |
|---|---|---|
| Human Liver Microsomes | Subcellular fraction of liver cells rich in metabolic enzymes like CYPs. bioivt.com | Used to simulate Phase I hepatic metabolism, confirming hydroxylation as a key pathway for this compound. scriptiebank.be |
| Keratinocytes | Primary cells of the epidermis. | Potential model for studying the extra-hepatic, cutaneous metabolism of steroids. nih.govnih.gov |
| Fibroblasts | Cells of the connective tissue found in the dermis. | Potential model for investigating dermal metabolism and biotransformation of xenobiotics. nih.gov |
Enzymatic Biotransformation Pathways (e.g., Cytochrome P450, Aldo-Keto Reductases)
In Vivo Metabolic Models (Non-Human for Analytical Research Purposes)
While in vitro models are useful for elucidating specific pathways, in vivo models are necessary to understand the complete metabolic fate of a compound within a complex biological system.
Chimeric mouse models, particularly those with "humanized" livers, represent a significant advancement in preclinical drug metabolism research. nih.gov These models are created by transplanting human hepatocytes into immunodeficient mice with induced liver damage, leading to a liver that is substantially repopulated with functional human cells. nih.govwjgnet.com
The uPA+/+-SCID mouse is a notable example used in steroid metabolism studies. scriptiebank.be Research on this compound using this chimeric mouse model has been pivotal. scriptiebank.be It allows for the in vivo study of human-specific metabolism, confirming that the metabolites produced in the mouse model are the same as those formed in human liver microsomes. scriptiebank.be This provides a more accurate prediction of human metabolism compared to conventional animal models and has been instrumental in confirming the formation of hydroxylated metabolites of this compound in a human-like in vivo environment. scriptiebank.beresearchgate.net
Traditional animal models, such as rats and mice, are frequently used in comparative metabolism research. nih.govresearchgate.net These models help to identify species-specific differences in drug metabolism, which can be significant due to variations in the expression and activity of metabolic enzymes. nih.gov While chimeric mice offer a more direct human comparison, standard animal models are valuable for understanding the broader pharmacology and toxicology of a compound. For instance, studies in rats have been used to develop dynamic models of the metabolic effects of other steroids, providing insights into complex physiological interactions. nih.gov Comparing the metabolic profiles from these models with human-derived data helps to build a comprehensive understanding of a xenobiotic's biotransformation across different species.
Table 3: In Vivo Models for this compound Metabolism Research
| Model | Key Feature | Relevance to this compound |
|---|---|---|
| Chimeric Mouse with Humanized Liver | Mouse liver is repopulated with functional human hepatocytes. nih.govwjgnet.com | Confirms human metabolic pathways in an in vivo setting; identifies hydroxylated metabolites of this compound. scriptiebank.be |
| Standard Animal Models (e.g., Rat, Mouse) | Allow for comparative studies of metabolism across different species. nih.govresearchgate.net | Provide data on species-specific differences and broader physiological effects of steroid metabolism. nih.gov |
Chimeric Mouse Models with Humanized Liver
Identification and Structural Characterization of Metabolic Products
A primary goal of metabolism studies is the identification and structural elucidation of the resulting metabolites. This is essential for doping control, as metabolites are often the target analytes for detection long after the parent compound has been cleared. researchgate.net
The detection and characterization of this compound and its metabolites rely heavily on advanced analytical techniques. The combination of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) is the method of choice for analyzing compounds in biological matrices like urine. sciex.comsciex.com High-resolution mass spectrometry (HRMS) is also employed to determine the elemental composition of metabolites, aiding in their structural identification. nih.govresearchgate.net
For this compound, research has identified hydroxylation as a key metabolic transformation. scriptiebank.be For the closely related analogue methyltrienolone, in vitro studies have identified both Phase I metabolites (hydroxylated forms) and Phase II metabolites, which are typically glucuronide conjugates formed to increase water solubility for excretion. nih.gov The identification of 18-nor metabolites for analogues like methyltrienolone and metandienone suggests that complex rearrangements of the steroid core can occur, often leading to metabolites with a longer detection window. nih.govresearchgate.net
Table 4: Identified Metabolic Products of this compound and Analogues
| Compound | Metabolic Reaction | Resulting Product Type | Analytical Technique |
|---|---|---|---|
| This compound | Hydroxylation | Hydroxylated metabolites scriptiebank.be | GC-MS, LC-MS/MS scriptiebank.be |
| Methyltrienolone | Hydroxylation, Glucuronidation | Hydroxylated metabolites, Glucuronide conjugates nih.gov | LC-HRMS nih.gov |
| Metandienone | Hydroxylation, Rearrangement | 18-nor-hydroxymethyl metabolite researchgate.net | GC-MS, LC-MS/MS researchgate.net |
Spectroscopic Analysis of Metabolites (e.g., NMR, Mass Spectrometry)
The structural identification of this compound metabolites relies heavily on the combined use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comfrontiersin.orgnih.govd-nb.infoosti.gov In vitro studies using human liver microsomes and in vivo studies with chimeric mouse models have been instrumental in identifying the primary metabolic reactions. scriptiebank.behowest.be
The principal phase I metabolic pathway for this compound is hydroxylation. scriptiebank.be This process, catalyzed by cytochrome P450 enzymes, introduces one or more hydroxyl groups onto the steroid skeleton, increasing its polarity and facilitating excretion. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for detecting these metabolites in urine samples. scriptiebank.benih.gov
In metabolic studies of analogous 17α-methylated steroids like methyltestosterone (B1676486) and metandienone, GC-MS analysis of trimethylsilyl (B98337) (TMS) derivatives is a common approach. nih.govmdpi.com The fragmentation patterns observed in electron ionization (EI) mass spectra provide critical structural information. For instance, the mass spectra of hydroxylated metabolites often show a loss of the TMS-hydroxyl group, which helps to pinpoint the site of metabolism. While specific fragmentation data for this compound metabolites is not extensively published, analysis of related compounds provides a strong inferential basis for their expected mass spectral behavior. For example, studies on methylstenbolone, a close structural analogue, revealed the formation of ten different mono-hydroxylated metabolites when incubated with human liver microsomes. dshs-koeln.de
The table below illustrates typical mass spectrometric data obtained for hydroxylated metabolites of a related 17α-methyl steroid, metandienone, which can be considered analogous to what would be expected for this compound metabolites.
Table 1: GC-MS Data for Trimethylsilyl (TMS) Derivatives of Metandienone Metabolites
| Metabolite | Description | Key Mass Fragments (m/z) | Reference |
|---|---|---|---|
| 17α-methyl-5β-androst-1-en-17β-ol-3-one | A-ring reduced metabolite | Characteristic ions for the steroid backbone after TMS derivatization. | nih.gov |
| 17α-methyl-5β-androst-1-ene-3α,17β-diol | A-ring reduced and 3-keto reduced metabolite | Molecular ion and fragments corresponding to the loss of TMSOH groups. | nih.gov |
| 6β-hydroxy-metandienone | Hydroxylated at C6 | Fragments indicating hydroxylation on the B-ring. | nih.gov |
NMR spectroscopy, while less sensitive than MS, provides definitive structural elucidation, including the precise location of hydroxyl groups and the stereochemistry of the molecule. mdpi.comfrontiersin.org Techniques like 1D ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to assign all proton and carbon signals of a purified metabolite. frontiersin.org Although detailed NMR data for specific this compound metabolites are scarce in the literature, research on analogous compounds underscores the power of NMR in confirming structures proposed by MS. For instance, the synthesis and NMR characterization of metabolites of other AAS have been crucial for establishing reference standards for anti-doping laboratories. wada-ama.orgwada-ama.org
Elucidation of Long-Term Metabolites for Detection Windows
A primary goal in the study of AAS metabolism is the identification of long-term metabolites, which can significantly extend the window of detection after administration has ceased. mdpi.combiorxiv.org The parent compound is often only detectable for a very short period. scriptiebank.be Metabolites, particularly those that are slowly formed and cleared, are therefore the main targets in doping control analysis.
Research on steroids structurally related to this compound, such as metandienone and dehydrochloromethyltestosterone (DHCMT), has shown that metabolites with modifications to both the A-ring and D-ring can often be detected for extended periods. mdpi.comwada-ama.orgbiorxiv.org For instance, a key long-term metabolite of metandienone was identified as 17β-hydroxymethyl-17α-methyl-18-nor-androsta-1,4,13-trien-3-one. wada-ama.org This metabolite, resulting from a rearrangement of the D-ring and hydroxylation of the 17α-methyl group, was detectable for up to 19 days after a single administration. wada-ama.org
Similarly, studies on DHCMT have identified long-term metabolites detectable for up to 45 days post-administration in some individuals. biorxiv.org These metabolites often involve reduction of the A-ring and hydroxylation combined with D-ring rearrangement. mdpi.combiorxiv.org The detection windows for these long-term metabolites can show significant inter-individual variability. biorxiv.org
Based on these analogous findings, it is hypothesized that this compound also forms long-term metabolites through similar pathways, likely involving hydroxylation and potential rearrangements of the steroid core. The detection of such metabolites would be key to improving the effectiveness of anti-doping programs.
The table below summarizes the detection windows for long-term metabolites of analogous anabolic steroids, providing an indication of the potential detection times for similar this compound metabolites.
Table 2: Detection Windows of Long-Term Metabolites of Analogous Anabolic Steroids
| Parent Compound | Long-Term Metabolite Structure | Detection Window | Reference |
|---|---|---|---|
| Metandienone | 17β-hydroxymethyl-17α-methyl-18-nor-androsta-1,4,13-trien-3-one | Up to 19 days | wada-ama.org |
| Dehydrochloromethyltestosterone (DHCMT) | 4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol | Up to 45 days | biorxiv.org |
| Methyltestosterone | 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | At least 48 hours | mdpi.com |
Environmental Transformation and Degradation Research
Photochemical Transformation Pathways
Sunlight plays a critical role in the transformation of many chemical compounds in aquatic environments. For Methyldienolone, photochemical processes induce significant molecular rearrangements.
When exposed to aqueous photolysis, which simulates the effect of sunlight on the compound in water, this compound undergoes an unusual rearrangement. nih.govuiowa.eduresearchgate.net Laboratory studies using a solar simulator on aqueous solutions of this compound have demonstrated its transformation into a phenolic rearrangement product. nih.govresearchgate.net This process is not unique to this compound; similar dienone steroids like dienogest (B1670515) also undergo this type of photorearrangement. nih.govuiowa.eduresearchgate.netnih.gov The reaction results in the formation of a product with a novel and previously unreported tetracyclic 6,5,8,5-ring system, a significant departure from the original 6,6,6,5-ring structure of the parent steroid. nih.govresearchgate.netuiowa.edu This photoproduct has been named Methyldienolol. nih.gov The formation of this product occurs in pH-buffered aqueous solutions, simulating conditions found in natural surface waters. nih.gov
The precise structure of the key phototransformation product, Methyldienolol, was determined through advanced analytical techniques. nih.gov Researchers isolated the product from the photolysis mixture using semi-preparative high-performance liquid chromatography (HPLC). nih.gov The definitive structure was then established by analyzing data from two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govresearchgate.netnih.govindigobiosciences.com HRMS data established a molecular formula of C₁₉H₂₄O₃, indicating the addition of one oxygen atom and the loss of two hydrogen atoms relative to the parent this compound. nih.gov This comprehensive analytical approach was crucial for identifying the unexpected 6,5,8,5-ring system of Methyldienolol. nih.gov
Table 1: Identification and Structural Data of this compound Phototransformation Product
| Parent Compound | Transformation Process | Product Name | Key Structural Feature | Analytical Methods for Elucidation |
|---|---|---|---|---|
| This compound | Aqueous Photolysis | Methyldienolol | Novel tetracyclic 6,5,8,5-ring system | 2D NMR, HRMS |
Aqueous Photolysis and Rearrangement Product Formation
Chemical Degradation Mechanisms in Environmental Matrices
Besides sunlight-induced changes, this compound is also susceptible to degradation through chemical reactions, such as those occurring during water treatment processes.
The use of free chlorine for disinfection in wastewater and drinking water treatment facilities can lead to the chemical transformation of steroidal compounds. nih.govacs.org Studies have shown that dienone steroids, including this compound, are susceptible to transformation under typical chlorine concentrations used in these settings. nih.govacs.orgresearchgate.net The reaction of this compound with free chlorine results in the exclusive formation of a single, more polar product. acs.orgresearchgate.net Computational and laboratory analyses, including high-resolution mass spectrometry and NMR, have identified this product as 9α,10α-epoxy-methyldienolone. nih.govresearchgate.net This reaction involves epoxidation across the C-9/C-10 double bond of the parent molecule. researchgate.netnih.gov The formation of this specific epoxide is consistent with reactions observed for other dienones like dienogest under similar chlorination conditions. nih.govacs.org
Table 2: Chlorination Product of this compound
| Parent Compound | Reaction | Primary Product | Reaction Mechanism |
|---|---|---|---|
| This compound | Reaction with free chlorine (e.g., HOCl) | 9α,10α-epoxy-methyldienolone | Epoxidation across the C-9/C-10 olefin |
The kinetics of chemical degradation reactions are often influenced by environmental factors such as pH. For the chlorination of dienone steroids, pH plays a critical role in determining the reaction pathway and product formation. nih.govacs.org While detailed kinetic studies specifically on this compound's pH-dependent degradation are limited in the provided research, studies on the structurally similar dienogest show a strong pH dependence. nih.govacs.org For dienogest, the chlorination pathway leading to the epoxide product is dominant at neutral pH, but under alkaline conditions (e.g., pH 9), a change in product formation is observed. nih.govacs.org This suggests that the stability and degradation pathways of this compound during chlorination are also likely to be significantly influenced by the pH of the water matrix. nih.govacs.org Experiments on dienone and trienone steroids are often conducted at a standardized pH of 7 to simulate typical environmental and water treatment conditions. ethz.ch
Chlorination Reactions and Product Formation
Bioactivity Assessment of Environmental Transformation Products (e.g., Endocrine Activity in Non-Clinical Contexts)
A crucial aspect of environmental degradation research is determining whether the resulting transformation products retain biological activity. uiowa.edu For this compound, its transformation products have been assessed for endocrine activity, specifically their ability to interact with hormone receptors. nih.govuiowa.eduresearchgate.net
The phototransformation product, Methyldienolol, was found to exhibit noteworthy androgenic activity. nih.govuiowa.edu In a human androgen receptor (AR) reporter assay, Methyldienolol showed significant AR activation with an EC₅₀ (half-maximal effective concentration) of approximately 0.2 nM. nih.gov This potency is comparable to that of the positive control 6α-fluoro-testosterone and is about two to four times more potent than the natural androgen, testosterone (B1683101). nih.gov Despite the major structural rearrangement, the photoproduct retains biologically significant androgenic and progestogenic activity, although it is less potent than the parent compound, this compound. nih.govresearchgate.netresearchgate.netindigobiosciences.com
In contrast, the bioactivity of the primary chlorination product, 9,10-epoxy-methyldienolone, has not been reported in the scientific literature. nih.govresearchgate.netethz.ch The formation of this epoxide is considered environmentally relevant, and its potential biological effects warrant further investigation. nih.gov The fact that transformation products of potent steroids can retain significant bioactivity raises concerns for environmental risk assessment, which often assumes that degradation leads to detoxification. nih.govuiowa.edu
Table 3: Bioactivity of this compound Transformation Products
| Product | Transformation Pathway | Assessed Bioactivity | Findings |
|---|---|---|---|
| Methyldienolol | Aqueous Photolysis | Androgenic (AR) and Progestogenic (PR) | Retains significant androgenic activity (EC₅₀ ~0.2 nM), comparable in potency to 6α-fluoro-testosterone. nih.gov |
| 9α,10α-epoxy-methyldienolone | Chlorination | Androgenic (AR) | Bioactivity has not been reported. nih.govresearchgate.netethz.ch |
Comparative Structural Analysis and Derivative Research
Synthesis and Characterization of Methyldienolone Analogues
The synthesis of this compound analogues often involves modifications to the steroidal skeleton to explore and alter its biological activity. These synthetic efforts aim to create derivatives with potentially different properties. The characterization of these new compounds is a critical step, employing a range of spectroscopic techniques.
For instance, the identity of synthesized this compound has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). industry.gov.au Purity is typically assessed using methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV), gas chromatography with flame ionization detection (GC-FID), and by accounting for volatile and non-volatile impurities through thermogravimetric and Karl Fischer analyses. industry.gov.au
The synthesis of related dienone steroids, such as dienogest (B1670515), has also been explored, leading to the characterization of its transformation products. acs.org High-resolution electrospray ionization mass spectrometry (HRESIMS) and 2D NMR have been instrumental in elucidating the structures of these derivatives, including the formation of 9,10-epoxy-dienogest upon reaction with certain reagents. acs.orgresearchgate.net
Structure-Activity Relationships in Dienone and Nortestosterone Derivatives
The biological activity of dienone and nortestosterone derivatives is intricately linked to their molecular structure. Subtle changes to the steroid can significantly impact its anabolic and androgenic potency.
Key Structural Modifications and Their Effects:
C17α-Alkylation: The addition of a methyl or ethyl group at the 17α-position, as seen in this compound and ethyldienolone, enhances metabolic stability, allowing for oral administration. wikipedia.org However, this modification can also influence other biological activities. wikipedia.org For example, in 19-nortestosterone derivatives, C17α-alkylation can significantly increase progestogenic activity. wikipedia.org
Removal of the C19-Methyl Group: Derivatives of 19-nortestosterone, like dienolone and its family, lack the methyl group at the C19 position. wikipedia.org This modification generally leads to an increased anabolic-to-androgenic ratio and can introduce progestogenic activity. wikipedia.org
A-Ring Modifications: The introduction of an oxygen atom in place of a carbon at the C2 position in the A-ring, creating an "2-oxa" analogue, has been shown to dramatically affect activity. Animal studies on 2-oxa-methyldienolone revealed it to be a highly potent anabolic agent, even more so than methyltrenbolone. ergo-log.com
Substitution at C17α: The nature of the substituent at the C17α position is critical. While smaller alkyl groups like methyl and ethyl are common in AAS, larger or different functional groups can drastically alter the steroid's function. wikipedia.org For example, an ethynyl (B1212043) group reduces androgen receptor (AR) agonist activity, while a cyanomethyl group, as in dienogest, can result in AR antagonist activity. wikipedia.orgwikipedia.org
Comparative Activity of Selected Derivatives:
Animal studies have provided valuable insights into the structure-activity relationships of these compounds. For example, dienolone itself shows slightly more anabolic and slightly less androgenic effects than methyltestosterone (B1676486). ergo-log.com this compound, in the same studies, demonstrated significantly higher androgenic and anabolic effects. ergo-log.com The introduction of an oxygen atom at the C2 position in 2-oxa-methyldienolone resulted in a compound with even greater anabolic potency. ergo-log.com
Methyltrenbolone, a related 19-nortestosterone derivative, is known for its high potency, with 120 to 300 times the oral anabolic potency and 60 to 70 times the androgenic potency of methyltestosterone in rat models. wikipedia.org
Interactive Table: Relative Anabolic and Androgenic Effects of Selected Steroids (based on animal studies)
| Compound | Anabolic Effect (relative to Methyltestosterone) | Androgenic Effect (relative to Methyltestosterone) |
| Dienolone | Slightly Higher | Slightly Lower |
| This compound | ~80x | ~6x |
| 2-oxa-methyldienolone | Significantly Higher than Methyltrenbolone | - |
| Methyltrenbolone | 120-300x | 60-70x |
Data derived from comparative animal studies. ergo-log.comwikipedia.org
Novel Steroidal Skeletons Arising from Chemical and Biotransformation Processes
The core structure of this compound and related dienones can be significantly altered through both chemical reactions and microbial biotransformation, leading to the formation of novel steroidal skeletons with unique biological activities.
Chemical Transformations:
Chlorination: The reaction of dienone steroids like this compound with free chlorine, a process relevant to water treatment, can lead to the formation of 9,10-epoxidation products. researchgate.netnih.gov Specifically, 9α,10α-epoxy-methyldienolone has been identified as a product of this compound's reaction with m-chloro-perbenzoic acid. nih.gov These epoxy products can undergo further reactions, such as ring-opening and aromatization under acidic or basic conditions. researchgate.net
Photochemical Rearrangement: Aqueous photolysis of dienones, including this compound and dienogest, can induce an unusual photochemical rearrangement. researchgate.netresearchgate.net This process results in the formation of products with a novel tetracyclic 6,5,8,5-ring system. researchgate.net Despite the significant structural change, these photoproducts have been found to retain some progesterone (B1679170) and androgen receptor bioactivity. researchgate.netresearchgate.net
Biotransformation:
Fungi are known to be effective biocatalysts for modifying the structure of steroids. nih.govresearchgate.net The use of fungal cultures can lead to specific and selective transformations that are difficult to achieve through conventional chemical synthesis. For example, the fungus Cunninghamella elegans has been used in the synthesis of epimeric metabolites of oxandrolone, another AAS. wada-ama.org While specific biotransformation studies on this compound are less detailed in the provided results, the broader field of fungal biotransformation of steroids suggests that microbial processes could be a viable route to generate novel this compound derivatives. researchgate.netwada-ama.org These processes often involve hydroxylations, glycosylations, or other modifications that can alter the compound's biological profile. nih.gov
Regulatory Science and Forensic Applications Research
Scientific Approaches to Prohibited Substance Detection in Controlled Environments
The detection of methyldienolone and other designer anabolic steroids in controlled environments, such as anti-doping laboratories, relies on sophisticated analytical techniques. nih.goveurofins.com These steroids are often created to be chemically distinct enough from known compounds to make their identification by World Anti-Doping Agency (WADA) accredited laboratories more challenging. nih.gov The primary methods for detecting these substances involve chromatography coupled with mass spectrometry. nih.gov
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the cornerstone technologies used for this purpose. nih.govnih.govnih.gov These methods allow for the separation of complex mixtures of substances found in biological samples, such as urine, and the highly sensitive and specific identification of target compounds. nih.govnih.govazonano.com For instance, a study demonstrated the use of a differential mobility spectrometry (DMS) device coupled with LC-MS/MS to provide a highly selective quantitation method for this compound, effectively separating it from interfering substances that cannot be distinguished by tandem mass spectrometry alone. researchgate.netsciex.com This approach significantly reduces background interference and improves the signal-to-noise ratio, leading to a much lower limit of detection. sciex.com
The detection process often targets not only the parent compound but also its metabolites, which can remain in the body for longer periods, thus extending the window of detection. azonano.comcas.org The development of methods to identify these long-term metabolites is a continuous area of research. nih.gov
Table 1: Key Analytical Techniques for this compound Detection
| Technique | Description | Application in this compound Detection |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. azonano.com | Historically a staple for steroid testing, it can identify this compound and its metabolites. nih.govazonano.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates non-volatile compounds in a liquid phase before mass spectrometric analysis. nih.govnih.gov | Widely used for its high sensitivity and specificity in detecting a broad range of prohibited substances, including this compound, in complex biological matrices like urine. nih.govsciex.jphilarispublisher.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides more precise mass measurements, allowing for the identification of novel and designer drugs. hilarispublisher.com | Enhances the ability to detect previously unknown designer steroids that might evade traditional testing. hilarispublisher.com |
| Differential Mobility Spectrometry (DMS) with LC-MS/MS | Separates ions based on their mobility in a gas phase before mass analysis, adding another layer of selectivity. researchgate.netsciex.com | Shown to be highly effective in reducing background interference and improving the detection of this compound in urine samples. researchgate.netsciex.com |
Methodological Advancements for Anti-Doping Control Laboratories
Anti-doping control laboratories are constantly evolving their methodologies to keep pace with the emergence of new designer steroids. nih.govkcl.ac.uk The challenge lies in detecting unknown compounds that have not been clinically tested and are specifically designed to be undetectable. nih.govnih.gov
A significant advancement is the move towards non-targeted screening approaches. nih.gov While targeted methods look for specific known substances, non-targeted analysis allows for the detection of a wider range of compounds, including those that are unexpected or novel. nih.gov This is crucial for identifying new designer steroids as they appear on the illicit market. nih.gov
Furthermore, the development of highly sensitive instrumentation, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), has revolutionized doping detection by offering high sensitivity, selectivity, and speed. nih.gov This allows for the analysis of trace amounts of doping agents in complex biological samples. nih.gov
The Athlete Biological Passport (ABP) represents another key methodological advancement. hilarispublisher.com Instead of directly detecting a prohibited substance, the ABP monitors an athlete's biological markers over time. hilarispublisher.com Atypical variations in these markers can indicate doping, even if the specific substance is not identified. hilarispublisher.com
Development and Standardization of Certified Reference Materials
The accuracy and comparability of results among different anti-doping laboratories are paramount. cleancompetition.org This is achieved through the use of certified reference materials (CRMs). cleancompetition.orgnih.gov A CRM is a substance with one or more sufficiently homogeneous and well-established property values to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. nih.govcaymanchem.com
For this compound, CRMs are available and are categorized as anabolic androgenic steroids. caymanchem.combertin-bioreagent.com These materials are produced and tested according to international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com The availability of these CRMs allows laboratories to validate their analytical methods and ensure the traceability of their measurements to the International System of Units (SI). nih.gov
Organizations like the Partnership for Clean Competition (PCC) have funded the production of CRMs for various banned substances, including this compound, making them available to WADA-accredited laboratories. cleancompetition.org The National Measurement Institute Australia (NMIA) is one such entity that has developed these crucial reference materials. cleancompetition.org The process of creating these CRMs involves material processing, homogeneity and stability assessments, and characterization of the material's properties. nih.gov
Table 2: Availability of this compound Certified Reference Material
| Product Name | Item Number | Category | Regulatory Status (US) | Intended Use |
| This compound (CRM) | 21677 | Anabolic Androgenic Steroid | Schedule III Compound | Research and Forensic Applications |
Data sourced from Cayman Chemical. caymanchem.combertin-bioreagent.com
Role of Academic Research in Informing Regulatory Frameworks for Chemical Compounds
Academic research plays a vital role in shaping the regulatory frameworks that govern chemical compounds like this compound. Scientific studies provide the evidence base for legislative actions and the inclusion of substances on prohibited lists. ebsco.comljmu.ac.uk
For example, the Anabolic Steroid Control Act of 2004 in the United States expanded the list of controlled substances based on scientific research into their potential health risks. ebsco.com This legislation also highlighted the importance of continued research and education. ebsco.com Similarly, the World Anti-Doping Agency (WADA) regularly updates its Prohibited List based on scientific research and evaluation of substances' potential for performance enhancement and health risks. nih.govwada-ama.org this compound is explicitly named on the WADA Prohibited List. wada-ama.org
Research into the metabolism of new designer steroids is crucial for developing effective detection methods. wada-ama.org Academic studies that investigate the metabolic pathways of these compounds provide anti-doping laboratories with the necessary information to target the correct metabolites for analysis. wada-ama.org This research often involves administration studies to identify the urinary metabolites and their detection windows. nih.gov
Furthermore, academic research contributes to the development of new analytical techniques and the validation of existing ones, ensuring that regulatory bodies have the scientific tools to enforce their regulations effectively. nih.gov The collaboration between academia, anti-doping organizations, and regulatory agencies is essential for maintaining the integrity of sports and protecting public health. ljmu.ac.ukresearchgate.net
Future Directions and Emerging Research Areas
Integration of Multi-Omics Approaches in Metabolic and Environmental Research
The future of methyldienolone research will heavily rely on the integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This multi-omics strategy provides a holistic view of the molecular mechanisms underlying the metabolic fate of this compound and its effects on biological systems. frontiersin.orglabmanager.com By combining data from these different analytical platforms, researchers can move beyond studying isolated components and begin to understand the complex interplay of genes, proteins, and metabolites. frontiersin.orgmdpi.com
In metabolic research, this integrated approach can elucidate the complete pathways of this compound breakdown in the human body and in the environment. For instance, transcriptomic analysis can identify which genes are activated or suppressed in response to this compound exposure, while proteomics can reveal the corresponding changes in protein expression, particularly of metabolic enzymes. frontiersin.orgmdpi.com Metabolomics then identifies the resulting metabolites, providing a direct snapshot of the biochemical activity. nih.gov This comprehensive understanding is crucial for identifying biomarkers of exposure and for predicting potential adverse health effects. frontiersin.org
In an environmental context, multi-omics can help to assess the impact of this compound on ecosystems. By studying the genomic and metabolic responses of organisms in contaminated environments, scientists can better understand the ecological risks posed by this compound and its transformation products. mdpi.comuiowa.edu
Advanced Computational Modeling for Predictive Transformation and Metabolism Studies
Computational modeling is becoming an indispensable tool for predicting how this compound transforms in the environment and is metabolized in the body. nih.govacs.org These in silico models can simulate complex chemical reactions and biological processes, offering a rapid and cost-effective way to screen for potential metabolites and transformation products. mdpi.comnih.gov
One key application of computational modeling is the prediction of the sites of metabolism (SOMs) on the this compound molecule. mdpi.comunivie.ac.at By identifying the atoms most likely to be targeted by metabolic enzymes, these models can predict the structures of potential metabolites. mdpi.com This information is invaluable for guiding laboratory-based metabolism studies and for synthesizing reference standards for analytical testing. uiowa.edumdpi.com Recent advances in artificial intelligence and machine learning are further enhancing the predictive power of these models, allowing for more accurate and comprehensive predictions of metabolic pathways. mdpi.comrsc.org
In environmental science, computational models are used to predict the fate of this compound in water and soil. nih.govacs.org These models can simulate various transformation processes, such as chlorination during water treatment, to identify potential degradation products. nih.govacs.orgresearchgate.net For example, studies have used computational modeling to predict that the chlorination of dienone steroids like this compound can lead to the formation of 9,10-epoxide structures. nih.gov This predictive capability helps in anticipating the formation of potentially harmful byproducts in engineered and natural systems. uiowa.eduuiowa.edu
Development of Novel Analytical Technologies and Miniaturization for Trace Analysis
The detection of this compound and its metabolites, often present at very low concentrations in complex matrices like water and biological fluids, requires highly sensitive and selective analytical methods. researchgate.netdphen1.com Future research will focus on the development of novel analytical technologies and the miniaturization of existing techniques to improve detection limits and sample throughput. researchgate.netresearchgate.net
A significant trend is the move towards miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). researchgate.netresearchgate.net These methods reduce the amount of sample and solvent required, making the analytical process greener, faster, and more cost-effective. researchgate.netresearchgate.net Techniques like solvent bar micro-extraction are being explored for their efficiency in sample clean-up and enrichment for trace analysis. researchgate.netresearchgate.net
In terms of detection, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains a cornerstone for steroid analysis due to its high sensitivity and specificity. nih.govnih.gov However, advancements in high-resolution mass spectrometry (HRMS) are providing even greater analytical power, enabling the identification of unknown metabolites and transformation products. sciex.jp Furthermore, the development of novel ionization techniques and the coupling of different separation methods, like ion mobility spectrometry with mass spectrometry (IMS-MS), offer new dimensions of separation and characterization for complex steroid isomers. nih.gov
Interdisciplinary Research at the Nexus of Environmental Chemistry, Forensic Science, and Steroid Biochemistry
A comprehensive understanding of this compound requires a collaborative, interdisciplinary approach that bridges environmental chemistry, forensic science, and steroid biochemistry. bournemouth.ac.ukeducations.com The complex challenges posed by this and other synthetic steroids necessitate the combined expertise from these distinct but interconnected fields.
Environmental chemists play a crucial role in tracking the fate and transport of this compound in the environment, from its introduction into wastewater to its potential accumulation in ecosystems. educations.comwku.edu Their work is essential for assessing environmental risk and developing remediation strategies. wku.edu
Forensic scientists are concerned with the detection of this compound in the context of anti-doping control and criminal investigations. wku.eduaru.ac.uk This involves developing robust analytical methods for detecting the parent compound and its metabolites in biological samples and interpreting the findings in a legal context. wku.edunih.gov The techniques used in forensic toxicology are often at the forefront of analytical science, pushing the boundaries of detection and identification. sciex.jpbournemouth.ac.uk
Steroid biochemists contribute by elucidating the mechanisms of action of this compound and its metabolites at the molecular level. sanlic.ac.za Their research into how these compounds interact with steroid receptors and influence cellular processes is fundamental to understanding their physiological and toxicological effects.
The synergy of these disciplines is evident in areas like sewage epidemiology, where the analysis of wastewater can provide insights into community-level drug use, a topic of interest to both environmental and forensic scientists. nih.gov Future research will see increased collaboration, with projects that integrate environmental monitoring, forensic analysis, and biochemical studies to provide a complete picture of the lifecycle and impact of this compound. bournemouth.ac.ukconferenceindex.org
Q & A
Q. How should researchers design longitudinal studies to assess this compound’s impact on endocrine homeostasis without confounding variables?
- Methodological Answer : Implement a crossover design with washout periods ≥5 half-lives. Monitor serum hormone levels (e.g., testosterone, LH, FSH) via ELISA at baseline, intervention, and recovery phases. Control for diurnal variation by standardizing sample collection times and use mixed-effects models to account for intra-individual variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
